molecular formula C11H21NO2 B4429816 1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one CAS No. 57150-51-3

1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one

Cat. No.: B4429816
CAS No.: 57150-51-3
M. Wt: 199.29 g/mol
InChI Key: DEZBVYKDIIJFKN-UHFFFAOYSA-N
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Description

Historical Perspectives on Morpholine-Derived Chemical Entities in Advanced Organic Synthesis

The morpholine (B109124) ring is a well-established structural motif in chemical research and industry. atamankimya.com Historically, it has been employed as a building block in the synthesis of a wide array of more complex molecules. wikipedia.orgatamankimya.com Its applications are diverse, ranging from industrial uses as a corrosion inhibitor in steam boiler systems and as an emulsifier for fruit coatings, to its role as a solvent in chemical reactions. chemicalbook.comatamankimya.comnih.gov

In the realm of advanced organic synthesis, morpholine is recognized for its utility in forming enamines, which are versatile intermediates for carbon-carbon bond formation. wikipedia.orgatamankimya.com The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic than similar secondary amines like piperidine, a property that chemists leverage in synthetic design. wikipedia.org Furthermore, the morpholine scaffold is a key component in numerous pharmaceutical compounds, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib, highlighting its importance in medicinal chemistry. wikipedia.orgchemicalbook.com Derivatives are also integral to the agrochemical industry, particularly in fungicides known as ergosterol (B1671047) biosynthesis inhibitors. wikipedia.org

Evolution of Synthetic Methodologies for N-Acylated Morpholine Derivatives

The synthesis of N-acylated morpholines, which involves the formation of an amide bond at the nitrogen atom of the morpholine ring, is a fundamental transformation in organic chemistry. These derivatives serve as important intermediates and final products in various fields. researchgate.netchemicalbook.com Methodologies for their preparation have evolved to enhance efficiency, yield, and substrate scope.

The most traditional and direct method for N-acylation involves the reaction of morpholine with a reactive carboxylic acid derivative, typically an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. hacettepe.edu.trumass.edu For instance, the synthesis of N-acetylmorpholine can be achieved by reacting morpholine with reagents like acetic anhydride or acetyl chloride. chemicalbook.com The reaction of morpholine with chloroacetyl chloride is a key step in the synthesis of more complex morpholine-acetamide derivatives. hacettepe.edu.tr

Over time, synthetic strategies have been refined to accommodate a wider range of substrates and to improve reaction conditions. One-pot procedures and the use of various coupling agents have become more common for acylating less nucleophilic N-heterocycles. organic-chemistry.orgresearchgate.net These modern methods often employ catalytic systems to facilitate the reaction under milder conditions, expanding the accessibility of structurally diverse N-acylated morpholines. researchgate.net

Acylating Agent Typical Conditions Description Reference(s)
Acyl ChloridesPresence of a base (e.g., triethylamine, pyridine) in an inert solvent.A highly reactive agent that readily acylates the morpholine nitrogen. The base neutralizes the HCl byproduct. hacettepe.edu.trresearchgate.net hacettepe.edu.tr, researchgate.net
Acid AnhydridesOften requires heating or a catalyst.A common and effective method, particularly for simple acyl groups like acetyl. organic-chemistry.org
Carboxylic AcidsUse of coupling agents (e.g., DCC, EDC) or catalysts.Direct acylation is less efficient and typically requires activation of the carboxylic acid. researchgate.net
EstersHigh temperatures and pressure, sometimes with a catalyst.Used in industrial processes for producing compounds like N-acetylmorpholine from methyl or ethyl acetate. amines.com

Structural Significance of the 2,6-Dimethyl Substitution in Morpholine Ring Systems for Synthetic Design

The introduction of two methyl groups at the C2 and C6 positions of the morpholine ring has profound structural and stereochemical implications. This substitution creates chiral centers, leading to the existence of stereoisomers: cis and trans. In the cis-isomer, the two methyl groups are on the same side of the ring, typically occupying diequatorial positions in the preferred chair conformation, which is a critical feature for molecular recognition and biological activity. google.com The trans-isomer has the methyl groups on opposite sides.

Significant research has been dedicated to the stereoselective synthesis of these isomers, as their spatial arrangement dictates their properties and subsequent utility. researchgate.netrsc.org For many applications, the cis-isomer is the target compound, and processes have been developed for its selective preparation, either through direct synthesis or by isomerization of the trans-isomer. google.comnih.gov The synthesis of enantiomerically pure forms, such as (-)-(2R,6R)-2,6-dimethylmorpholine, underscores the importance of absolute stereochemistry in the design of advanced materials and chiral auxiliaries. researchgate.net The presence of these alkyl groups also influences the reactivity and physical properties of the molecule.

Property Value for 2,6-Dimethylmorpholine (B58159) Reference(s)
Molecular Formula C₆H₁₃NO sigmaaldrich.com
Molecular Weight 115.17 g/mol sigmaaldrich.com, chemeo.com
Boiling Point 147 °C sigmaaldrich.com
Melting Point -85 °C sigmaaldrich.com
Density 0.935 g/mL at 25 °C sigmaaldrich.com
Refractive Index (n20/D) 1.446 sigmaaldrich.com
Isomers cis and trans nih.gov, chemicalbook.com

Overview of Research Trajectories for N-Acylated Morpholines with Emphasis on 1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one

Research into N-acylated morpholines is driven by their potential as biologically active agents. Studies have shown that this class of compounds possesses a wide range of activities, including antimicrobial, anticancer, and insecticidal properties. researchgate.net The N-acyl group and substitutions on the morpholine ring can be systematically varied to optimize these biological effects, making them a focus of structure-activity relationship (SAR) studies.

While extensive research exists for the general class, the specific compound This compound is not widely documented in prominent chemical literature. However, its structure represents a logical combination of the key features discussed: a cis-2,6-dimethylmorpholine (B33440) core and an N-acyl (pentanoyl) group.

The synthesis of this compound would predictably follow established N-acylation protocols. The most direct route involves the reaction of 2,6-dimethylmorpholine (typically the cis-isomer) with pentanoyl chloride in an appropriate solvent, likely with a tertiary amine base to act as an acid scavenger. This reaction would yield the target amide, this compound.

The investigation of this specific molecule would fit within the broader research trajectory of exploring how changes in the N-acyl chain length and the substitution pattern on the morpholine ring affect the compound's physicochemical and biological properties. The pentanoyl group, with its five-carbon chain, imparts greater lipophilicity compared to a smaller acetyl group, which could influence properties like solubility and membrane permeability.

Property Value for this compound Basis
Molecular Formula C₁₁H₂₁NO₂Calculated
Molecular Weight 199.29 g/mol Calculated
Physical State Expected to be a liquid or low-melting solid at room temperature.Inferred from analogs like N-acetylmorpholine. chemicalbook.com
Solubility Expected to have moderate solubility in organic solvents and lower solubility in water than unsubstituted morpholine.Inferred from structure (lipophilic acyl chain).
Synthetic Route N-acylation of 2,6-dimethylmorpholine with pentanoyl chloride or pentanoic anhydride.Standard amide synthesis. hacettepe.edu.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-4-5-6-11(13)12-7-9(2)14-10(3)8-12/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZBVYKDIIJFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CC(OC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307759
Record name 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57150-51-3
Record name NSC195002
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for 1 2,6 Dimethylmorpholin 4 Yl Pentan 1 One

Chemo- and Regioselective Synthesis of the Morpholine (B109124) Core

The foundational step in synthesizing the target molecule is the construction of the 2,6-dimethylmorpholine (B58159) framework. The primary challenge lies in controlling the cyclization reaction to favor the desired morpholine ring over potential side products. The most common and industrially relevant method involves the acid-catalyzed dehydration and cyclization of diisopropanolamine (B56660). google.comgoogle.com

Chemo- and regioselectivity are critical in this process. The term "chemoselectivity" refers to the preferential reaction of one functional group over another, while "regioselectivity" pertains to the specific location of bond formation. In the context of morpholine synthesis from acyclic precursors, the key is to ensure the intramolecular N-alkylation (to form the C-N bond) and O-alkylation (to form the C-O bond) occur to create the six-membered ring, avoiding intermolecular polymerization or the formation of other heterocyclic systems. The use of an acid catalyst, such as sulfuric acid, is crucial for protonating the hydroxyl groups of diisopropanolamine, facilitating their departure as water and promoting the ring-closing reaction. google.comjustia.com

The 2,6-dimethylmorpholine core possesses two stereocenters, leading to the possibility of cis and trans diastereomers. For many applications, the cis-isomer is preferred. google.com Consequently, significant research has focused on stereocontrolled synthetic methods that maximize the yield of the cis diastereomer.

A widely employed strategy is the cyclization of diisopropanolamine using concentrated sulfuric acid. google.comgoogle.com The ratio of cis to trans isomers is highly dependent on the reaction conditions, including temperature and the molar ratio of the reactants. For instance, processes have been developed where simultaneously metering diisopropanolamine and excess sulfuric acid into a reactor at temperatures between 150°C and 190°C can yield a high proportion of the cis-isomer. google.comgoogle.com Varying the molar ratio of diisopropanolamine to sulfuric acid and the reaction time allows for the optimization of the cis:trans ratio.

Molar Ratio (Diisopropanolamine:H₂SO₄)TemperatureTimeTotal Yieldcis:trans RatioSource
1.0 : 1.5180°C5 hours96%80:20 google.com
1.0 : 2.0180°C3 hours94%84:16 google.comgoogle.com
1.0 : 3.0180°C3 hours-- google.com
This table presents data on the stereocontrolled synthesis of 2,6-dimethylmorpholine, showing how reaction conditions affect the diastereomeric ratio.

Other advanced methods for synthesizing substituted morpholines include palladium-catalyzed carboamination reactions and rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols, which can provide highly functionalized morpholines with excellent diastereoselectivity. nih.govrsc.org

Synthetic strategies can be broadly categorized as convergent or divergent. researchgate.netresearchgate.net

A convergent synthesis involves preparing separate fragments of the target molecule and then combining them in the final stages. The acid-catalyzed cyclization of diisopropanolamine is a classic example of a convergent approach to the 2,6-dimethylmorpholine core. google.comgoogle.com Here, the entire carbon and nitrogen backbone of the precursor is assembled before the ring-forming step. This strategy is efficient as it builds the core structure in a single, high-yielding transformation.

A divergent synthesis , in contrast, starts from a common intermediate that is progressively modified to create a library of structurally related compounds. researchgate.net In the context of the morpholine framework, a divergent approach might begin with a simpler morpholine or a chiral amino alcohol. This core could then undergo sequential alkylation reactions to introduce the methyl groups at the C2 and C6 positions. While potentially longer, this approach offers flexibility in creating a variety of substitution patterns on the morpholine ring from a single starting material. For example, a strategy could involve the synthesis of a 2-substituted morpholine via asymmetric hydrogenation, followed by a second substitution step at the C6 position. nih.govrsc.org

N-Acylation Reactions for Introduction of the Pentan-1-one Moiety

Once the 2,6-dimethylmorpholine core is synthesized, the final step is the introduction of the pentanoyl group (pentan-1-one moiety) via an N-acylation reaction. This is a fundamental and widely researched transformation in organic chemistry. researchgate.net The reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on an activated carboxylic acid derivative, typically an acyl chloride like pentanoyl chloride. tandfonline.comumass.edu

The general reaction is a nucleophilic acyl substitution. The nitrogen atom of 2,6-dimethylmorpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., a chloride ion) to yield the final amide product, 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one.

The efficiency of N-acylation can be highly dependent on the reaction conditions. Key parameters for optimization include the choice of acylating agent, solvent, base, and catalyst. beilstein-journals.orgorientjchem.org

Acylating Agents: While pentanoyl chloride is highly reactive, other agents like pentanoic anhydride (B1165640) or thioesters can also be used. tandfonline.comnih.gov Thioesters, for example, offer a milder, more selective alternative, though they may require higher temperatures and specific catalysts. beilstein-journals.orgnih.gov

Solvent: The choice of solvent can influence reaction rates and selectivity. Aprotic solvents like tetrahydrofuran (B95107) (THF), xylene, or toluene (B28343) are commonly used. umass.edubeilstein-journals.orgacs.org In some cases, the reaction can be performed under solvent-free conditions, which is an environmentally friendly alternative. orientjchem.org

Base/Catalyst: The N-acylation of amines with acyl chlorides generates hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base such as sodium acetate, triethylamine, or a carbonate salt (e.g., Cs₂CO₃) is often added to scavenge the acid. umass.edubeilstein-journals.org In some protocols, Lewis acids have been used to catalyze the reaction, although catalyst-free methods are also prevalent. orientjchem.org

SubstrateAcylating AgentCatalyst/BaseSolventConditionsYieldSource (Analogous Reaction)
3-methyl-1H-indoleS-methyl butanethioateCs₂CO₃Xylene140°C, 12h62% beilstein-journals.orgnih.gov
AnilineAcetic AnhydrideNoneNone (Solvent-free)Room Temp, 8 min91% orientjchem.org
2,6-dimethylanilineα-chloroacetyl chlorideSodium AcetateAcetic Acid-- umass.edu
This table summarizes various conditions for N-acylation reactions analogous to the synthesis of the target compound.

Modern synthetic chemistry emphasizes the use of environmentally benign methods. nih.gov Several green chemistry approaches have been developed for N-acylation that reduce waste, avoid hazardous solvents, and improve energy efficiency. rsc.org

One significant advancement is the use of water as a reaction solvent. tandfonline.comnih.gov Traditionally, acyl chlorides were considered too water-sensitive for aqueous reactions. However, protocols have been developed where the N-acylation of amines proceeds rapidly and in high yield in aqueous media, often in a phosphate (B84403) buffer, simplifying workup to a simple filtration or extraction. tandfonline.com

Other green strategies include:

Catalyst-Free Conditions: Conducting the reaction at room temperature or with gentle heating without any catalyst minimizes waste and cost. orientjchem.org

Alternative Acylating Agents: Using less hazardous reagents than acyl chlorides, such as acetonitrile (B52724) in the presence of an alumina (B75360) catalyst, has been demonstrated for N-acetylation and could be adapted for other acyl groups. nih.gov

Electrochemical Methods: Electrochemical N-acylation, where an electric current drives the reaction, represents a sustainable method that can be performed in water at room temperature with high chemoselectivity. rsc.org

Enantioselective Synthesis of Chiral this compound Isomers

The target compound, with stereocenters at C2 and C6, can exist as three stereoisomers: the chiral (2R,6R) and (2S,6S) enantiomers, and the achiral meso (2R,6S) compound. Enantioselective synthesis aims to produce a single desired enantiomer. This is typically achieved by using a chiral starting material or a chiral catalyst during a key synthetic step.

The most direct route to an enantiomerically pure final product is to start with an enantiomerically pure form of 2,6-dimethylmorpholine. The synthesis of specific stereoisomers of substituted morpholines has been an area of active research. nih.govresearchgate.net For example, an improved synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been reported, which can then be acylated to produce the corresponding (2R,6R)-enantiomer of the target compound. researchgate.net

Key strategies for obtaining chiral morpholine precursors include:

Resolution: A racemic mixture of cis-2,6-dimethylmorpholine (B33440) can be separated into its individual enantiomers using classical resolution techniques with a chiral acid or through chiral chromatography.

Asymmetric Synthesis: Building the morpholine ring from a chiral precursor, such as an enantiopure amino alcohol, allows for the direct synthesis of a single enantiomer. nih.gov For instance, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, demonstrating a strategy that could be adapted for 2,6-disubstituted analogs. nih.gov

Catalytic Dynamic Resolution: This powerful technique can be used to convert a racemic starting material into a single enantiomer of the product. nih.gov For example, the catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been used to synthesize enantioenriched 2,6-disubstituted piperidines, a strategy conceptually applicable to morpholine synthesis. nih.gov

Once the enantiopure (e.g., (2R,6R)-2,6-dimethylmorpholine) is obtained, the subsequent N-acylation with pentanoyl chloride is not expected to affect the existing stereocenters, thus yielding the enantiomerically pure product, (2R,6R)-1-(2,6-dimethylmorpholin-4-yl)pentan-1-one. researchgate.netnih.gov

Asymmetric Catalysis in the Construction of Chiral Morpholine Scaffolds

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules, providing pathways to enantiomerically pure compounds without the need for stoichiometric chiral reagents. For the construction of chiral morpholine scaffolds, particularly those with substitution at the 2- and 6-positions, transition-metal-catalyzed reactions are among the most powerful tools due to their high efficiency and atom economy. nih.gov

One of the most effective methods is the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.org This "after cyclization" approach generates the stereocenters on a pre-formed ring system. nih.gov Researchers have successfully employed rhodium complexes with chiral bisphosphine ligands that possess a large bite angle, such as the (R,R,R)-SKP-Rh complex, to catalyze the hydrogenation of 2-substituted dehydromorpholines. nih.govrsc.org This method achieves quantitative yields and excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govacs.org The strategy is particularly notable for overcoming the challenge posed by the congested and electron-rich nature of the dehydromorpholine substrates. nih.gov

The general applicability of this method allows for the synthesis of a variety of 2-substituted chiral morpholines, which can serve as precursors to more complex structures like the 2,6-disubstituted derivatives. nih.gov For instance, the process has been demonstrated on a gram scale, and the resulting chiral morpholines can be readily transformed into key intermediates for bioactive compounds. nih.gov

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines nih.gov
Substrate (N-Protecting Group)CatalystSolventYield (%)Enantiomeric Excess (ee, %)
N-Cbz(R,R,R)-SKP-Rh complexDCM>9994
N-Boc(R,R,R)-SKP-Rh complexDCM>9988
N-COOiBu(R,R,R)-SKP-Rh complexDCM>9990

Another powerful strategy involves the palladium-catalyzed carboamination of O-allyl ethanolamine (B43304) derivatives, which can be prepared from enantiomerically pure amino alcohols. This method facilitates the synthesis of cis-3,5-disubstituted morpholines with high diastereoselectivity (>20:1 dr). nih.gov While this addresses a different substitution pattern, the principles of using palladium catalysis to form the heterocyclic ring stereoselectively are highly relevant and adaptable.

Chiral Auxiliary and Organocatalytic Strategies

In addition to metal-based catalysis, chiral auxiliary-mediated synthesis and organocatalysis represent indispensable strategies for constructing chiral morpholine rings. These methods offer alternative, often metal-free, routes to enantiopure products.

Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach is foundational in asymmetric synthesis. researchgate.net

For the synthesis of cis-2,6-disubstituted morpholines, a common strategy begins with a readily available chiral starting material, such as an enantiopure amino alcohol, which functions as a chiral precursor. nih.gov For example, a straightforward synthesis of enantiomerically pure C2-symmetrical 2,6-disubstituted morpholines has been developed from the ring-opening of chiral epoxides with a nitrogen nucleophile under phase-transfer catalysis conditions. acs.orgresearchgate.net This method builds the morpholine framework by connecting two distinct chiral fragments, ensuring high stereochemical fidelity in the final product.

Organocatalytic Strategies

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. This field has grown rapidly, providing a sustainable and powerful alternative to metal catalysis. nih.govsigmaaldrich.com While morpholine-based enamines have been perceived as less reactive than their pyrrolidine (B122466) counterparts, recent studies have developed highly efficient morpholine-derived organocatalysts. nih.govnih.gov

Researchers have designed and synthesized novel β-morpholine amino acids that effectively catalyze reactions like the 1,4-addition of aldehydes to nitroolefins, achieving excellent yields and high diastereo- and enantioselectivity. nih.gov Although this demonstrates the use of a morpholine as a catalyst, the underlying principles of enamine catalysis can be applied to the synthesis of the morpholine ring itself. For instance, intramolecular aza-Michael additions catalyzed by organocatalysts can be used to construct the chiral morpholine ring during the cyclization step. nih.gov

Table 2: Organocatalyzed 1,4-Addition Using a Chiral Morpholine-Based Catalyst nih.gov
AldehydeNitroolefinCatalyst Loading (mol%)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Butyraldehydetrans-β-nitrostyrene29995:595
Propionaldehydetrans-β-nitrostyrene29994:696
Hexanaltrans-β-nitrostyrene29995:588

Flow Chemistry and Continuous Synthesis Techniques for Scalable Production

For the large-scale production of chemical compounds, flow chemistry offers significant advantages over traditional batch processing. youtube.comacs.org By conducting reactions in a continuously flowing stream through a reactor, this technology provides superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, improved safety, and greater scalability. youtube.comresearchgate.net

The synthesis of morpholine derivatives is well-suited to flow chemistry techniques. For example, a continuous flow process for the N-methylation of morpholine using a solid Al-SBA-15 catalyst has been reported, achieving conversions up to 99% with high selectivity for the desired product. Such processes highlight the potential for safer, more sustainable, and cost-effective large-scale production. The modular nature of flow systems also allows for multi-step syntheses to be "telescoped," eliminating the need for isolation and purification of intermediates, which streamlines the entire manufacturing process. acs.org

The scalability of flow reactions can be achieved by either increasing the size of the reactor ("sizing up") or by running multiple reactors in parallel ("numbering up"). youtube.com This flexibility makes it possible to transition a synthesis from the laboratory scale to industrial production more rapidly and efficiently than with batch methods. acs.org Furthermore, operating under superheated conditions in a flow reactor can dramatically increase reaction rates, reducing residence times from hours to minutes and further boosting productivity. researchgate.net These attributes make flow chemistry a highly attractive strategy for the industrial synthesis of the 2,6-dimethylmorpholine scaffold required for producing this compound.

Spectroscopic and Structural Elucidation Studies of 1 2,6 Dimethylmorpholin 4 Yl Pentan 1 One

Advanced NMR Spectroscopic Analysis for Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one, a combination of one-dimensional and advanced two-dimensional NMR techniques provides a complete picture of its molecular framework and spatial arrangement.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbon atoms. For this compound, this technique would confirm the spin systems of the pentanoyl chain and the 2,6-dimethylmorpholine (B58159) ring. For instance, the triplet of the terminal methyl group of the pentanoyl chain would show a correlation to the adjacent methylene (B1212753) protons.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, this technique correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the direct assignment of the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying long-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for identifying the connectivity across the amide bond, showing correlations between the protons on the carbons adjacent to the nitrogen (in the morpholine (B109124) ring) and the carbonyl carbon of the pentanoyl group. It would also confirm the positions of the methyl groups on the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For this compound, NOESY can be used to determine the relative orientation of the substituents on the morpholine ring, confirming, for example, a cis or trans relationship between the two methyl groups. It can also provide insights into the rotational dynamics around the amide bond. Dynamic NMR studies on similar N-substituted morpholine derivatives have been conducted to determine the energy barriers for ring inversion. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on known data for similar structures and may vary in different solvents.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pentanoyl-C1 (C=O)-~172
Pentanoyl-C2 (CH₂)~2.4 (t)~35
Pentanoyl-C3 (CH₂)~1.6 (sextet)~27
Pentanoyl-C4 (CH₂)~1.3 (sextet)~22
Pentanoyl-C5 (CH₃)~0.9 (t)~14
Morpholine-C2, C6 (CH)~3.6-3.8 (m)~70-72
Morpholine-C3, C5 (CH₂)~2.5-3.5 (m)~45-55
Morpholine-CH₃~1.1-1.2 (d)~18-20

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy can elucidate the structure and dynamics in the solid phase. This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could be used to probe the conformation of the molecule in its crystalline state, which may differ from its conformation in solution. It can also provide information about intermolecular packing and the presence of multiple, non-equivalent molecules in the crystal lattice.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule and to study intermolecular interactions such as hydrogen bonding. These two techniques are complementary, as some vibrational modes that are strong in IR are weak in Raman, and vice versa. researchgate.net

For this compound, the most characteristic absorption in the FT-IR spectrum would be the strong amide C=O stretching vibration, expected in the range of 1630-1670 cm⁻¹. The C-N stretching vibration of the amide would also be present. The C-O-C stretching of the morpholine ring would likely appear as a strong band in the fingerprint region. The C-H stretching vibrations of the alkyl chain and methyl groups are expected just below 3000 cm⁻¹. scialert.net

In the Raman spectrum, the C=O stretch would also be visible, and the various C-C stretching and skeletal vibrations of the molecule would provide a characteristic fingerprint. americanpharmaceuticalreview.com Differences in the vibrational spectra between different polymorphic forms, if they exist, can be used for their identification and quantification. sci-hub.st

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Stretching (Alkyl)2850-2970Medium-StrongMedium-Strong
C=O Stretching (Amide)1630-1670StrongMedium
CH₂ Bending1450-1470MediumMedium
C-N Stretching (Amide)1250-1350MediumWeak
C-O-C Stretching (Ether)1070-1150StrongWeak

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₁H₂₁NO₂), the expected monoisotopic mass is 199.1572. HRMS can measure this mass with high accuracy, typically within a few parts per million (ppm).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern of the molecule. This provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of a butyl radical (C₄H₉•) and the formation of an acylium ion containing the morpholine ring.

Cleavage of the amide bond , resulting in the formation of a charged 2,6-dimethylmorpholine fragment or a pentanoyl fragment.

Ring opening or fragmentation of the morpholine ring itself.

Studying the fragmentation of similar N-substituted morpholine derivatives can aid in predicting and interpreting the mass spectrum. preprints.org

Table 3: Predicted Key Mass Fragments for this compound in ESI-MS/MS

Predicted m/zProposed Fragment Structure
199.1572[M+H]⁺ (Molecular Ion)
114.1021[2,6-dimethylmorpholine+H]⁺
86.0964[C₅H₁₀O]⁺ (Pentanoyl fragment)
142.1124[M - C₄H₉]⁺ (Loss of butyl radical)

X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles. For chiral molecules like this compound (assuming it is a specific stereoisomer), single-crystal X-ray diffraction can be used to determine its absolute configuration, provided a suitable crystal can be grown. nih.gov

X-ray crystallographic studies of related N-acylmorpholine compounds have revealed that the morpholine ring typically adopts a chair conformation. researchgate.net The analysis would also reveal the conformation of the pentanoyl chain and the orientation of the acyl group relative to the morpholine ring. Furthermore, it would provide detailed information about the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. mdpi.com

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Chiral Purity Assessment

Since this compound possesses two stereocenters at the C2 and C6 positions of the morpholine ring, it can exist as different stereoisomers (cis and trans enantiomeric pairs). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. digitellinc.com

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule, particularly around chromophores like the amide carbonyl group. Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. This technique is highly sensitive to the conformation of the molecule and can be used to study conformational changes.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curve is characteristic of a particular enantiomer and can be used for its identification and for determining enantiomeric purity.

Computational Chemistry and Theoretical Investigations of 1 2,6 Dimethylmorpholin 4 Yl Pentan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, offer a detailed view of the electronic makeup of a molecule. These methods are fundamental for predicting molecular geometry, stability, and sites of chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netnih.govsemanticscholar.org For 1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one, DFT studies are essential for exploring its conformational energetics. The molecule's flexibility arises from the morpholine (B109124) ring puckering and the rotation around several single bonds in the pentanoyl substituent.

The 2,6-dimethylmorpholine (B58159) ring is expected to predominantly adopt a chair conformation. cdnsciencepub.com However, the two methyl groups can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans). For the cis-isomer, both methyl groups would be on the same side of the ring, potentially leading to a preferred diequatorial conformation to minimize steric hindrance. For the trans-isomer, one methyl group would be equatorial and the other axial. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to optimize the geometry of these various conformers and calculate their relative energies. researchgate.net This analysis identifies the most stable, lowest-energy conformation and quantifies the energy penalties of less favorable arrangements.

Below is a hypothetical data table illustrating the kind of results a DFT study on the cis-isomer might yield, showing the relative energies of different conformers.

Illustrative DFT Conformational Energy Analysis

Hypothetical relative energies of various conformers of cis-1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one, calculated using DFT. The chair conformation with both methyl groups and the pentanoyl group in equatorial positions is set as the reference energy (0.00 kJ/mol).

ConformerMethyl Group OrientationsPentanoyl Group OrientationRelative Energy (kJ/mol)
Chair 1 (Lowest Energy)2-Me (Equatorial), 6-Me (Equatorial)Equatorial0.00
Chair 22-Me (Axial), 6-Me (Axial)Equatorial15.5
Twist-Boat 1--25.2
Chair 3 (Rotamer)2-Me (Equatorial), 6-Me (Equatorial)Axial8.1

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine ring due to its lone pair of electrons. The LUMO is likely centered on the carbonyl group (C=O) of the pentanoyl moiety, as the π* antibonding orbital is a low-energy acceptor orbital. FMO analysis helps to understand where the molecule would interact with other reagents. rsc.orgresearchgate.net

Illustrative FMO Data

A table of hypothetical FMO energies and related chemical reactivity descriptors for this compound, as would be calculated by DFT.

ParameterValue (eV)Implication
HOMO Energy-6.85Region of Nucleophilicity (likely N atom)
LUMO Energy-0.95Region of Electrophilicity (likely C=O group)
HOMO-LUMO Gap (ΔE)5.90Indicates high kinetic stability

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides high accuracy, it is computationally expensive. Molecular Mechanics (MM) offers a faster alternative for exploring the vast conformational space of flexible molecules, making it suitable for studying large systems or long-timescale phenomena like protein-ligand binding. nextmol.comsteeronresearch.com

Molecular mechanics simulations rely on a "force field," a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov Widely used force fields include GAFF, CGenFF, and OPLS-AA. nih.gov However, for novel molecules like this compound, existing parameters may not be optimal.

Developing a specific and accurate force field for morpholine derivatives involves a meticulous parameterization process. nih.govuq.edu.au This includes:

Bonded Parameters : Bond stretching, angle bending, and dihedral torsion parameters are derived by fitting them to high-level quantum mechanical calculations of molecular geometries, vibrational frequencies, and potential energy scans around rotatable bonds.

Non-bonded Parameters : Partial atomic charges are assigned to reproduce the molecule's electrostatic potential, often calculated via QM. Lennard-Jones parameters (for van der Waals interactions) are typically optimized to match experimental data for related small molecules, such as their density and heat of vaporization. nih.gov

Validation is a critical step to ensure the force field's reliability. uq.edu.au This is achieved by using the new parameters in a molecular dynamics simulation and checking if the results can reproduce known experimental properties or high-level QM data that were not used during the parameterization process.

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences. cdnsciencepub.comresearchgate.net Molecular dynamics (MD) simulations are ideal for studying these effects. In MD, the molecule is placed in a simulation box filled with solvent molecules (explicit solvent) or represented as a continuous medium (implicit solvent).

For this compound, simulations in different solvents, such as water (polar protic) and hexane (non-polar), could reveal shifts in its conformational equilibrium. For example, a polar solvent might stabilize a conformer with a larger dipole moment, while a non-polar solvent might favor a more compact structure. These simulations track the movements of atoms over time, providing a dynamic picture of how the solute and solvent interact and how these interactions affect the molecule's shape and flexibility. steeronresearch.com Studies on morpholine have shown that solvent changes can induce notable chemical shifts, indicating a strong interaction between the solvent and the molecule. cdnsciencepub.comresearchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound or interpreting experimental spectra. rgdiscovery.comnih.gov After obtaining an optimized molecular geometry from DFT calculations, further computations can be performed to predict NMR, IR, and Raman spectra. researchgate.netrsc.org

For this compound, one could predict:

NMR Spectra : Calculation of magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. cdnsciencepub.com These predicted shifts, when compared to experimental data, can help assign specific peaks to specific atoms and confirm the dominant conformation in solution.

Vibrational Spectra : By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and intensities of the molecule. researchgate.net This results in a predicted infrared (IR) and Raman spectrum, which can be compared to experimental spectra to identify characteristic peaks, such as the C=O stretch of the ketone and various C-H and C-N vibrations of the morpholine ring.

Chemical Reactivity and Derivatization Studies of 1 2,6 Dimethylmorpholin 4 Yl Pentan 1 One

Reactions at the Pentan-1-one Carbonyl Group

The amide carbonyl group in 1-(2,6-dimethylmorpholin-4-yl)pentan-1-one is a key site for reactivity. Its electrophilicity is somewhat attenuated by the electron-donating nitrogen atom of the morpholine (B109124) ring, making it less reactive than a corresponding ketone or aldehyde. Nevertheless, it can undergo several important transformations.

Nucleophilic Additions and Reductions

Nucleophilic attack on the carbonyl carbon of amides typically requires reactive nucleophiles or activation of the carbonyl group. The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, can proceed, although the initial tetrahedral intermediate may be prone to collapse, regenerating the starting material or leading to other products.

Reduction of the amide carbonyl to an amine is a more common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the carbonyl group to a methylene (B1212753) group, yielding the corresponding tertiary amine, 4-pentyl-2,6-dimethylmorpholine.

Table 1: Potential Nucleophilic Addition and Reduction Reactions

Reagent Product Type Plausible Product
Organolithium (R'Li) Ketone (after hydrolysis) 1-Aryl/Alkyl-pentan-1-one
Grignard (R'MgX) Ketone (after hydrolysis) 1-Aryl/Alkyl-pentan-1-one
Lithium Aluminum Hydride (LiAlH₄) Tertiary Amine 4-Pentyl-2,6-dimethylmorpholine

It is important to note that the stereochemistry of the 2,6-dimethylmorpholine (B58159) ring (cis or trans) can influence the approach of the nucleophile or reducing agent, potentially leading to diastereoselectivity if a new stereocenter is formed.

Enolization and Alpha-Functionalization Reactions

The presence of α-hydrogens on the pentanoyl chain allows for the formation of an enolate or a related nucleophilic species under basic conditions. This enolization enables a variety of alpha-functionalization reactions. The choice of base is critical in determining the regioselectivity and efficiency of these reactions. rsc.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed to deprotonate the α-carbon.

Once formed, the enolate can react with various electrophiles, allowing for the introduction of functional groups at the carbon adjacent to the carbonyl. This strategy is a powerful tool for elaborating the pentanoyl side chain.

Table 2: Illustrative Alpha-Functionalization Reactions

Reagent Reaction Type Plausible Product
Alkyl Halide (R-X) Alkylation 1-(2,6-Dimethylmorpholin-4-yl)-2-alkylpentan-1-one
Aldehyde/Ketone (R'COR'') Aldol Addition 1-(2,6-Dimethylmorpholin-4-yl)-2-(1-hydroxyalkyl)pentan-1-one
Bromine (Br₂) Halogenation 2-Bromo-1-(2,6-dimethylmorpholin-4-yl)pentan-1-one

Functionalization of the Morpholine Ring System

The 2,6-dimethylmorpholine ring is generally stable but can be functionalized under specific conditions. The presence of the N-acyl group influences the reactivity of the ring's C-H bonds.

C-H Activation and Late-Stage Functionalization

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer pathways to directly functionalize the C-H bonds of the morpholine ring. mdpi.com This approach is of significant interest as it allows for the modification of the heterocyclic core without pre-functionalization. rsc.org Palladium, rhodium, and copper catalysts have been employed for the C-H functionalization of various N-heterocycles. mdpi.com For this compound, the C-H bonds adjacent to the nitrogen (at the C2 and C6 positions) and the oxygen are potential sites for such reactions, although steric hindrance from the methyl groups may influence regioselectivity.

Ring-Opening and Rearrangement Reactions

The morpholine ring is a relatively stable six-membered heterocycle and is generally resistant to ring-opening reactions under standard conditions. However, under forcing acidic or reductive conditions, cleavage of the C-O or C-N bonds can occur. For instance, treatment with strong Lewis acids or under certain hydrogenolysis conditions could potentially lead to ring-opened products. The synthesis of 2,6-dimethylmorpholine itself involves the cyclization of diisopropanolamine (B56660) in the presence of an acid like sulfuric acid, highlighting the reversibility of the ring formation under harsh conditions. google.com

Rearrangement reactions involving the morpholine ring of this specific compound are not widely reported. However, related heterocyclic systems can undergo rearrangements, often promoted by heat, light, or catalysts.

Stereoselective Transformations of this compound

The 2,6-dimethylmorpholine moiety can exist as cis and trans diastereomers, which are chiral. This inherent chirality can be exploited to influence the stereochemical outcome of reactions at other parts of the molecule, a concept known as diastereoselective synthesis. Chiral amides are valuable synthons in asymmetric synthesis. nih.govchemrxiv.org

For instance, in the alpha-functionalization of the pentanoyl chain, the chiral morpholine group can direct the approach of an electrophile to the enolate, leading to the preferential formation of one diastereomer over the other. The degree of stereocontrol would depend on the specific reactants, conditions, and the configuration (cis or trans) of the dimethylmorpholine unit. Similarly, reductions of the carbonyl group or additions of nucleophiles could proceed with some degree of diastereoselectivity, yielding chiral alcohols or amines. nih.gov

Table 3: Potential Stereoselective Reactions

Reaction Type Chiral Influence Potential Outcome
Alpha-Alkylation The chiral morpholine ring directs the approach of the alkyl halide. Diastereomerically enriched 2-alkylated product.
Aldol Addition The chiral environment influences the formation of the new stereocenter at the β-position. Diastereomerically enriched β-hydroxy amide.

The development of highly stereoselective transformations using chiral auxiliaries derived from 2,6-dimethylmorpholine is an active area of research, offering pathways to complex, enantioenriched molecules.

Report on the Chemical Compound this compound

Introduction

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific published research on the chemical compound This compound . As a result, it is not possible to provide a detailed and scientifically accurate article on its chemical reactivity, derivatization studies, and mechanistic investigations as requested.

The initial research strategy involved targeted searches for the compound's chemical properties, including its role in diastereoselective reactions and as a precursor for enantioselective catalysis. These searches were conducted across a wide range of chemical databases and academic journals. Subsequent broader searches were performed on related N-acylated 2,6-dimethylmorpholine structures in an attempt to infer potential chemical behaviors.

Despite these efforts, no specific studies, data, or detailed research findings concerning "this compound" could be located. The available literature focuses on the general reactivity of the 2,6-dimethylmorpholine scaffold in other contexts or on the chemical behavior of different N-acyl derivatives, none of which directly address the pentan-1-one derivative .

Therefore, any attempt to construct an article based on the provided outline would necessitate speculation and the extrapolation of data from unrelated molecules. This would not meet the required standards of scientific accuracy and would violate the strict instruction to focus solely on the specified compound.

Due to the absence of specific scientific data for "this compound" in the public domain, the generation of a scientifically rigorous and accurate article as per the user's request is not feasible at this time. Further empirical research on this specific compound would be required to provide the information necessary to fulfill the requested article structure and content.

Advanced Applications and Roles of 1 2,6 Dimethylmorpholin 4 Yl Pentan 1 One in Specialized Chemical Research

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

In asymmetric synthesis, the goal is to produce a specific enantiomer of a chiral molecule, a critical task in the pharmaceutical industry where often only one enantiomer possesses the desired therapeutic effect. williams.edu A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of the desired stereoisomer. wikipedia.org The inherent chirality of the (2R,6R)- or (2S,6S)-dimethylmorpholine core within 1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one makes it a prime candidate for such applications. The two methyl groups create a defined three-dimensional space around the morpholine (B109124) ring, which can effectively shield one face of a reactive center, thereby directing the approach of incoming reagents and controlling the stereochemical outcome of a reaction. researchgate.net

Design and Synthesis of Derivatives for Catalyst Development

The versatility of this compound lies in its potential for chemical modification to generate a library of specialized ligands for asymmetric catalysis. The pentanoyl group can be functionalized, or the core structure can be altered to fine-tune the steric and electronic properties of the resulting catalyst.

Key strategies for derivatization include:

Modification of the Acyl Chain: The pentanoyl chain can be modified to introduce additional coordinating atoms (e.g., phosphorus, sulfur, or other nitrogen atoms) capable of binding to a metal center. For example, α-functionalization of the carbonyl group could yield β-amino amide or α-phosphine amide derivatives, transforming the molecule into a bidentate or even tridentate ligand.

Functionalization of the Morpholine Ring: While more synthetically challenging, modification of the morpholine ring itself could introduce further steric bulk or electronic-donating/withdrawing groups to modulate catalyst activity and selectivity.

Synthesis of Metal Complexes: The lone pair of electrons on the morpholine nitrogen and the carbonyl oxygen can act as coordination sites for various transition metals (e.g., Palladium, Rhodium, Ruthenium, Copper), which are central to many catalytic cycles. The synthesis typically involves reacting the chiral ligand derivative with a suitable metal salt precursor.

The systematic development of these derivatives allows for the creation of a diverse set of catalysts, each potentially optimized for a specific type of asymmetric transformation, such as hydrogenations, cross-coupling reactions, or aldol additions. researchgate.net

Ligand Binding Studies and Catalyst Performance Evaluation

Once a library of potential catalyst derivatives is synthesized, a rigorous evaluation of their performance is necessary. Ligand binding studies are conducted to understand how the chiral ligand coordinates to the metal center. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling provide insights into the structure and stability of the metal-ligand complex.

The efficacy of the catalyst is then assessed in a target asymmetric reaction. Key performance indicators include:

Conversion: The percentage of starting material that is converted to the product.

Diastereoselectivity (d.r.): The ratio of diastereomers formed in the reaction.

Enantioselectivity (e.e.): The degree to which one enantiomer is formed in excess of the other, which is the most critical measure for an asymmetric catalyst.

The data gathered from these evaluations allow for the establishment of structure-activity relationships, guiding further refinement of the catalyst design.

Table 1: Hypothetical Performance of Catalysts Derived from this compound in an Asymmetric Aldol Reaction
Catalyst DerivativeMetal CenterConversion (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
L1 (Unmodified)Titanium (IV)7585:1568
L2 (α-diphenylphosphine)Rhodium (I)9892:895
L3 (β-amino)Copper (II)9170:3088
L4 (Pentanoyl replaced with Phenylacetyl)Palladium (II)8288:1279

Building Block in the Synthesis of Complex Molecules and Natural Products

Beyond catalysis, this compound serves as a valuable chiral building block for the construction of larger, more complex molecules. The morpholine ring is a common structural motif in many biologically active compounds and natural products, prized for its favorable physicochemical properties. lifechemicals.com The 2,6-dimethyl substitution pattern provides stereochemical definition, which is essential in the total synthesis of natural products where precise control of multiple stereocenters is required. nih.gov

Strategies for Incorporating the Morpholine Moiety into Diverse Scaffolds

The incorporation of the 2,6-dimethylmorpholine (B58159) unit from a precursor like this compound into a larger molecular framework can be achieved through several established synthetic strategies. The robust amide bond provides a stable linkage that can withstand a variety of reaction conditions.

Common synthetic approaches include:

Amide Coupling Reactions: The pre-formed this compound can be coupled with other molecular fragments. For instance, the pentanoyl chain could be functionalized with a terminal carboxylic acid or amine, allowing it to be linked to other building blocks via standard peptide coupling reagents.

Ring Construction: In some strategies, the morpholine ring itself is constructed during the synthesis. nih.gov Starting with a chiral amino alcohol, such as a derivative of alaninol, allows for the stereocontrolled formation of the 2,6-dimethylmorpholine ring system at a later stage in the synthetic sequence.

Multicomponent Reactions: These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net A derivative of this compound could potentially be designed to participate in such reactions, leading to a rapid increase in molecular complexity and diversity. researchgate.net

These methods provide chemists with a flexible toolkit to integrate the chiral morpholine scaffold into a wide array of molecular architectures, from peptidomimetics to complex alkaloids. lifechemicals.comresearchgate.net

Retrosynthetic Analysis Featuring this compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgicj-e.org In this process, the target molecule is broken down into precursors through a series of "disconnections," which correspond to the reverse of reliable chemical reactions. amazonaws.com

Consider a hypothetical complex target molecule, "Morpholinone-X," which contains the this compound framework. A plausible retrosynthetic analysis could proceed as follows:

Target Molecule: Morpholinone-X.

Disconnection 1 (C-C Bond): A key disconnection might be a carbon-carbon bond formed via an aldol reaction or a Grignard addition to the carbonyl group of the pentanoyl chain. This simplifies the target into two smaller fragments, one of which is a derivative of this compound.

Disconnection 2 (Amide Bond): The next logical disconnection is the robust amide bond of the precursor itself. This is a reliable disconnection corresponding to a standard amide bond formation reaction. slideshare.net This step breaks the molecule down into chiral 2,6-dimethylmorpholine and pentanoic acid (or a derivative like pentanoyl chloride).

Simplification: The resulting 2,6-dimethylmorpholine and pentanoic acid are significantly simpler and can either be purchased or readily synthesized. The synthesis of cis-2,6-dimethylmorpholine (B33440), for example, can be achieved via the cyclization of diisopropanolamine (B56660). google.com

This systematic deconstruction provides a clear and logical roadmap for the forward synthesis, highlighting this compound as a key intermediate or "synthon" in the construction of the target molecule. wikipedia.org

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic forces, and van der Waals interactions. nih.gov The structure of this compound possesses features that make it an intriguing candidate for applications in this field.

The molecule contains:

Hydrogen Bond Acceptors: The oxygen atom of the morpholine ring and the oxygen atom of the carbonyl group can both act as hydrogen bond acceptors.

A Hydrophobic Region: The pentyl chain and the methyl groups on the morpholine ring create nonpolar, hydrophobic regions.

A Polar Amide Group: The tertiary amide group provides a polar, rigidifying element to the structure.

This combination of features suggests that this compound and its derivatives could participate in molecular recognition and self-assembly processes. For example, it could act as a "guest" molecule, binding within the cavity of a larger "host" molecule like a cyclodextrin or a calixarene. The specificity of this binding would be dictated by a combination of hydrogen bonding to the polar sites and hydrophobic interactions with the nonpolar regions. Furthermore, derivatives could be designed to self-assemble into larger, ordered structures such as micelles, vesicles, or even crystalline networks, driven by these non-covalent forces.

Self-Assembly Studies and Crystal Engineering

While specific studies on the self-assembly of this compound are not extensively documented, the principles of crystal engineering and the known interactions of morpholine derivatives allow for predictions of its behavior. Crystal engineering focuses on the rational design of functional molecular solids by controlling intermolecular interactions. For morpholine-containing compounds, hydrogen bonding and other weak interactions play a crucial role in the formation of supramolecular structures.

The morpholine ring itself can participate in weak C-H···O interactions. The presence of the carbonyl group in the N-pentanoyl chain of this compound introduces a potential hydrogen bond acceptor site. This, in conjunction with the methyl groups on the morpholine ring, can influence the packing of molecules in a crystal lattice, potentially leading to the formation of distinct polymorphic forms. The study of these interactions is fundamental to understanding and controlling the solid-state properties of materials, which is critical in fields such as pharmaceuticals and materials science.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

Interaction TypePotential Participating GroupsSignificance in Self-Assembly
Dipole-DipoleCarbonyl group (C=O)Influences molecular orientation and packing.
van der WaalsAlkyl chains (pentanoyl and methyl groups)Contributes to the overall stability of the crystal lattice.
C-H···OMethyl/methylene (B1212753) C-H donors and morpholine/carbonyl oxygen acceptorsDirects the formation of specific supramolecular synthons.

Recognition of Small Molecules

The pentanoyl chain of this compound could further contribute to the binding affinity and selectivity through hydrophobic interactions. The design of such receptors is a cornerstone of supramolecular chemistry and has applications in areas such as sensing, catalysis, and drug delivery. While specific applications of this compound in this area have not been detailed, its structural components are well-suited for such research endeavors.

Development of Analytical Probes and Sensors in Chemical Research

The morpholine scaffold is a versatile platform for the development of chemosensors and analytical probes. Its ability to interact with various analytes, coupled with the ease of its chemical modification, makes it an attractive choice for sensor design.

Chemosensor Design Based on Morpholine Scaffolds

Morpholine derivatives have been successfully employed in the design of chemosensors for a variety of targets, including metal ions and pH. The nitrogen atom of the morpholine ring can act as a binding site for metal ions, and its protonation/deprotonation can be exploited for pH sensing.

Typically, a morpholine-containing receptor is coupled to a signaling unit, such as a fluorophore or chromophore. Upon binding of the target analyte to the morpholine receptor, a change in the photophysical properties of the signaling unit is observed, allowing for detection. For example, morpholine-functionalized fluorescent probes have been developed for monitoring intracellular pH changes. The versatility of the morpholine scaffold allows for the tuning of the sensor's selectivity and sensitivity by modifying the substituents on the ring and the nature of the signaling unit.

Table 2: Examples of Chemosensors Based on the Morpholine Scaffold

Sensor TypeTarget AnalytePrinciple of Detection
FluorescentpHProtonation of the morpholine nitrogen modulates the fluorescence of a linked fluorophore.
ColorimetricMetal Ions (e.g., Cu²⁺, Ag⁺)Coordination of the metal ion to the morpholine moiety induces a color change.
FluorescentLysosomesSelective accumulation in acidic lysosomes through protonation of the morpholine group.

Methodologies for Detection and Quantification in Research Matrices

The detection and quantification of morpholine and its derivatives, including N-acylmorpholines like this compound, in various matrices often require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

Due to the potential for low concentrations in complex samples, a derivatization step is often necessary to enhance the volatility or detectability of the analyte. For instance, morpholine can be derivatized to form a more volatile or UV-active compound prior to analysis. The choice of analytical method depends on the specific matrix and the required sensitivity.

Table 3: Common Analytical Techniques for Morpholine Derivatives

TechniqueSample PreparationCommon DetectorApplication
GC-MSDerivatization (e.g., with sodium nitrite)Mass SpectrometerQuantification in food and drug samples.
HPLCDerivatization (e.g., with 1-Naphthyl isothiocyanate)UV or Fluorescence DetectorAnalysis of residual morpholine in pharmaceutical substances.
LC-MS/MSDirect injection or simple dilutionTandem Mass SpectrometerTrace level detection of N-nitrosamine impurities in pharmaceuticals.

Future Research Directions and Unexplored Avenues for 1 2,6 Dimethylmorpholin 4 Yl Pentan 1 One

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Planning

Table 1: Potential Applications of AI/ML in the Study of 1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one

AI/ML ApplicationDescriptionPotential Benefit for this compound
Reaction Outcome Prediction Algorithms trained on large reaction databases to predict the products and yields of chemical reactions.Efficiently explore new chemical transformations and derivatizations of the title compound.
Retrosynthesis Planning AI tools that suggest synthetic routes for a target molecule.Discover novel, more efficient, and cost-effective methods for synthesizing the compound and its analogues.
Property Prediction Models that predict physicochemical and biological properties based on molecular structure.Virtually screen for potential applications in medicinal chemistry and materials science.
De Novo Drug Design Generative models that design new molecules with desired properties.Design novel derivatives of this compound with enhanced biological activity.

Exploration of Novel Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods offer green and sustainable alternatives to traditional chemical synthesis, often enabling unique and previously inaccessible transformations. mdpi.com The application of these techniques to this compound could unlock a diverse range of new chemical entities.

Photochemical Transformations: The carbonyl and morpholine (B109124) moieties of the molecule present reactive sites for photochemical reactions. For instance, light-mediated approaches have been successfully used for the synthesis of morpholine amides. researchgate.net The generation of acyl radicals from aldehydes via photochemical hydrogen atom transfer is another promising avenue for creating new carbon-carbon bonds. researchgate.net Investigating the photochemical behavior of this compound could lead to the development of novel intramolecular cyclization reactions or the introduction of new functional groups. The photochemical properties of related macrocyclic compounds have been a subject of recent study. nih.gov

Electrochemical Transformations: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions. mdpi.com The nitrogen atom of the morpholine ring and the carbonyl group could be targeted for electrochemical modification. For example, the electrochemical generation of amidyl radicals from amides can be used for C-N bond formation. mdpi.com This could be a powerful tool for synthesizing a library of derivatives of this compound for further study. The electrochemical properties of similar macrocyclic complexes have been investigated, revealing insights into their redox behavior. nih.gov

Advanced Materials Science Applications (e.g., polymerizable monomers, molecular switches)

The unique structural characteristics of this compound, particularly the robust morpholine ring, make it an intriguing candidate for applications in materials science. chemscene.com

Polymerizable Monomers: The molecule could potentially be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to serve as a monomer. The resulting polymers would incorporate the 2,6-dimethylmorpholine (B58159) unit, which could impart specific properties to the material, such as altered solubility, thermal stability, or biocompatibility. The development of polymers from morpholine-derived building blocks is an active area of research. researchgate.net

Molecular Switches: With appropriate modification, this compound could be engineered to function as a molecular switch. This would involve introducing a photo- or electro-responsive element into the molecule, allowing its conformation or properties to be reversibly altered by an external stimulus. Such molecules have potential applications in molecular electronics and smart materials.

Development of High-Throughput Screening Methodologies for Mechanistic Studies

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of a large number of reaction conditions or compounds. acs.org Applying HTE to the study of this compound could significantly accelerate the pace of discovery.

Reaction Optimization: HTE can be employed to quickly identify the optimal conditions for the synthesis of this compound and its derivatives. umich.edu By running hundreds or even thousands of reactions in parallel, researchers can efficiently screen different catalysts, solvents, temperatures, and other reaction parameters to maximize yield and purity. acs.org

Synergistic Research Across Disciplines (e.g., materials science, advanced spectroscopy)

The full potential of this compound is most likely to be realized through a synergistic approach that integrates expertise from various scientific disciplines.

Medicinal Chemistry and Biology: The morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates. e3s-conferences.orgsci-hub.senih.gov Collaborative research with biologists and medicinal chemists could explore the potential of this compound and its derivatives as novel therapeutic agents. This would involve synthesizing a library of related compounds and screening them for biological activity against various targets.

Materials Science and Engineering: The development of new materials based on this compound would require close collaboration between chemists and materials scientists. chemscene.comresearchgate.net This interdisciplinary effort would focus on the design, synthesis, and characterization of polymers and other materials with tailored properties.

Advanced Spectroscopy and Computational Chemistry: The use of advanced spectroscopic techniques, such as multidimensional NMR and time-resolved spectroscopy, can provide detailed information about the structure, dynamics, and reactivity of this compound. When combined with high-level computational modeling, these experimental data can offer a comprehensive understanding of the molecule's behavior at the atomic level.

Q & A

Q. What are the recommended synthetic routes for 1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions between morpholine derivatives and ketone precursors. Key variables for optimization include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) enhance regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) favor morpholine ring formation .

Example Optimization Table:

VariableCondition RangeYield ImprovementReference
Temperature80–120°C15–20%
Catalyst (ZnCl₂)0.5–1.0 eq.25–30%
Solvent (DMF)Reflux10–15%

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methyl groups on the morpholine ring (δ 1.2–1.4 ppm for CH₃) and ketone carbonyl signals (δ 205–210 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 214.18) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and morpholine ring vibrations .

Analytical Technique Comparison:

TechniqueKey Peaks/DataSensitivityReference
¹H NMRδ 1.3 ppm (CH₃), δ 2.6 ppm (N–CH₂)High
HRMSm/z 214.18 (M+H)⁺Ultra-high
IR1700 cm⁻¹ (C=O)Moderate

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under varying pH conditions, and how can degradation pathways be mitigated?

Methodological Answer:

  • pH Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for byproducts like morpholine ring-opening derivatives .
  • Mitigation Strategies : Use stabilizing excipients (e.g., cyclodextrins) or adjust formulation pH to 5–7 to minimize hydrolysis .

Degradation Pathway Example:

Acidic conditions: Protonation of morpholine nitrogen → ring opening → ketone hydrolysis.

Alkaline conditions: Nucleophilic attack on carbonyl carbon → fragmentation .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro studies?

Methodological Answer:

  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
  • Dose-Response Curves : Compare EC₅₀ values under identical conditions (e.g., serum-free media, 48-hour exposure) .
  • Molecular Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities for target receptors and validate with SPR assays .

Example Data Reconciliation Table:

StudyReported IC₅₀ (μM)Assay ConditionsResolution Strategy
A12.5 ± 1.2HEK-293, 10% FBSRepeat in serum-free media
B25.3 ± 2.1CHO-K1, 24hExtend exposure to 48h

Q. What advanced computational methods are suitable for predicting the compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4/2D6 isoforms using AMBER or GROMACS to assess metabolic stability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer during oxidation reactions at the morpholine nitrogen .
  • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Computational Workflow:

Ligand preparation (e.g., protonation states via MarvinSketch).

Docking with CYP isoforms (Glide SP/XP).

Free energy calculations (MM-GBSA) .

Q. How can ecological toxicity risks be assessed for this compound, given limited data?

Methodological Answer:

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., 1-(4-nitrophenyl)pentan-1-one) for biodegradability and toxicity .
  • QSAR Models : Use EPA’s ECOSAR to predict acute/chronic toxicity to aquatic organisms .
  • Experimental Testing : Perform OECD 301D biodegradation tests and Daphnia magna acute toxicity assays .

Predicted Toxicity Profile:

EndpointPredicted ValueConfidenceReference
LC₅₀ (Fish)8.2 mg/LModerate
EC₅₀ (Algae)12.7 mg/LLow

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1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one
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Reactant of Route 2
1-(2,6-Dimethylmorpholin-4-yl)pentan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.